molecular formula C22H22N6O3 B607709 GNF7156 CAS No. 2041071-54-7

GNF7156

Cat. No.: B607709
CAS No.: 2041071-54-7
M. Wt: 418.457
InChI Key: HZCOFZVJMJRKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF7156 is a potent aminopyrazine compound identified for its unique ability to stimulate the proliferation of adult human pancreatic β-cells . Its main research value lies in the pursuit of regenerative therapies for diabetes mellitus, a condition characterized by insufficient insulin-secreting β-cell mass . The compound's mechanism of action is primarily attributed to the inhibition of key regulatory kinases, specifically dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 beta (GSK3B) . This inhibition leads to the nuclear localization of Nuclear Factor of Activated T-cells (NFAT) transcription factors, which in turn promotes cell cycle progression and proliferation . In vitro studies on primary human islets have shown that treatment with GNF7156 increases DNA content and preserves insulin secretory capacity, indicating that the newly proliferated β-cells remain functional . Furthermore, oral administration of GNF7156 in diabetic mouse models has been demonstrated to increase β-cell mass, boost insulin content, and ultimately improve glycemic control . This data underscores the potential of GNF7156 as a critical research tool for investigating β-cell biology and developing novel therapeutic strategies for diabetes.

Properties

CAS No.

2041071-54-7

Molecular Formula

C22H22N6O3

Molecular Weight

418.457

IUPAC Name

1-(3-(3-amino-6-phenylpyrazine-2-carboxamido)pyridin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C22H22N6O3/c23-20-19(26-16(13-25-20)14-4-2-1-3-5-14)21(29)27-17-12-24-9-6-18(17)28-10-7-15(8-11-28)22(30)31/h1-6,9,12-13,15H,7-8,10-11H2,(H2,23,25)(H,27,29)(H,30,31)

InChI Key

HZCOFZVJMJRKIB-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C2=C(NC(C3=NC(C4=CC=CC=C4)=CN=C3N)=O)C=NC=C2)CC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNF7156;  GNF-7156;  GNF 7156; 

Origin of Product

United States

Discovery and Initial Characterization of Gnf7156

High-Throughput Screening Methodologies for β-Cell Proliferation Inducers

High-throughput screening (HTS) has been a pivotal technique in the search for agents that can protect or restore β-cell mass and function. umich.edu These methodologies involve the rapid evaluation of extensive chemical libraries using molecular-targeted or phenotypic bioassays. umich.edu In the context of β-cell proliferation, HTS campaigns have utilized assays measuring DNA synthesis, such as EdU or BrdU incorporation, in various cell models, including immortalized rodent β-cell lines and primary islets. nih.govresearchgate.netresearchgate.net For instance, a phenotypic HTS campaign measuring β-cell proliferation in mouse R7T1 β-cells led to the identification of the aminopyrazine scaffold from which GNF7156 was derived. mdpi.comresearchgate.net

Identification of GNF7156 from Aminopyrazine Chemical Libraries

GNF7156 was synthesized from an aminopyrazine scaffold that emerged from a high-throughput screen aimed at identifying compounds that induce β-cell proliferation. nih.govresearchgate.netresearchgate.net Over 300 compounds from this scaffold were synthesized and evaluated for their ability to stimulate proliferation in reversibly immortalized mouse beta (R7T1) cells and primary islet cells. nih.govresearchgate.net GNF7156 was identified as an exemplar compound from this library that demonstrated the capacity to stimulate proliferation in these cell types. nih.govresearchgate.netresearchgate.net

Biochemical Characterization of GNF7156 Kinase Inhibition Profile

Biochemical studies were conducted to understand the mechanism by which GNF7156 promotes β-cell proliferation, focusing on its interaction with kinases. These studies revealed that GNF7156 acts as an inhibitor of specific kinases, notably Dual-specificity tyrosine-(Y)-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β). nih.govnih.govresearchgate.net

Determination of GNF7156's IC50 for DYRK1A

The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function. For GNF7156, the IC50 for inhibiting DYRK1A kinase activity in a biochemical assay was determined to be 100 nM. nih.govresearchgate.net

Determination of GNF7156's IC50 for GSK3β

GNF7156 also demonstrates inhibitory activity against GSK3β. In biochemical kinase assays, GNF7156 potently inhibits GSK3β with an IC50 of 40 nM. nih.gov

Here is a summary of the IC50 values for GNF7156 against DYRK1A and GSK3β:

KinaseIC50 (nM)
DYRK1A100
GSK3β40

Molecular and Cellular Mechanisms of Gnf7156 Action

Elucidation of DYRK1A Pathway Modulation by GNF7156

DYRK1A is a kinase known to phosphorylate transcription factors of the NFAT family. This phosphorylation is a crucial regulatory step controlling NFAT's subcellular localization and transcriptional function.

DYRK1A phosphorylates NFAT proteins, which primes them for further phosphorylation by other kinases, including GSK3β. exeter.ac.uknih.govnih.gov This phosphorylation by DYRK1A contributes to the inactivation and nuclear export of NFAT. exeter.ac.uknih.govnih.govnih.govnih.govnih.gov By inhibiting DYRK1A, GNF7156 attenuates the phosphorylation of NFAT. nih.gov

Under conditions where DYRK1A is active, phosphorylated NFAT is exported from the nucleus to the cytoplasm, thus preventing its transcriptional activity. exeter.ac.uknih.govnih.govnih.govnih.govnih.gov Inhibition of DYRK1A by compounds like GNF7156 leads to the nuclear retention or increased nuclear localization of NFAT. exeter.ac.uknih.govnih.govnih.gove-enm.orgulb.ac.be Once in the nucleus, NFAT can associate with nuclear partners and promote the transcription of target genes. nih.govnih.gov This includes genes involved in promoting cell cycle progression and proliferation. nih.govnih.gov

Elucidation of GSK3β Pathway Modulation by GNF7156

GSK3β is a multifaceted kinase involved in numerous cellular processes, including the Wnt/β-Catenin signaling pathway. In the absence of Wnt signaling, GSK3β is a key component of a "destruction complex" that phosphorylates β-Catenin, marking it for proteasomal degradation.

GNF7156 has been identified as a potent inhibitor of GSK3β. nih.gove-enm.org Inhibition of GSK3β by GNF7156 disrupts the β-Catenin destruction complex, leading to the stabilization of β-Catenin in the cytoplasm. The accumulation of stable β-Catenin is a hallmark of activated canonical Wnt signaling. GNF7156 has been shown to induce Wnt-driven reporter gene activity, consistent with its inhibitory effect on GSK3β and subsequent activation of the Wnt/β-Catenin pathway. e-enm.org

Following its stabilization in the cytoplasm, β-Catenin translocates into the nucleus. GNF7156 treatment has been observed to induce the nuclear translocation of β-Catenin. e-enm.org In the nucleus, β-Catenin interacts with TCF/LEF transcription factors to activate the transcription of target genes involved in various cellular processes, including proliferation and differentiation.

Interplay between DYRK1A and GSK3β Inhibition in GNF7156's Mechanism

Both DYRK1A and GSK3β are known to negatively regulate the NFAT pathway. nih.gove-enm.org DYRK1A phosphorylates NFAT, and this phosphorylation can prime NFAT for further phosphorylation by GSK3β, leading to nuclear export. exeter.ac.uknih.govnih.gov Therefore, the dual inhibition of both kinases by GNF7156 can exert a more pronounced effect on NFAT activity and localization compared to inhibiting either kinase alone. Studies have demonstrated that the dual inhibition of DYRK1A and GSK3β by compounds like GNF7156 has a stronger effect on promoting cellular proliferation, such as in beta-cells, than inhibiting DYRK1A alone. nih.gove-enm.org This suggests a synergistic or additive effect resulting from the simultaneous modulation of both pathways.

Research findings on the inhibitory activity of GNF7156 and a related compound, GNF4877, against DYRK1A and GSK3β highlight their potency:

CompoundTargetIC₅₀ (nM)Reference
GNF7156DYRK1A100
GNF7156GSK3β40 e-enm.org
GNF4877DYRK1A6
GNF4877GSK3β16 e-enm.org

These data indicate that GNF7156 inhibits both kinases in the nanomolar range, providing a basis for its cellular effects through the modulation of NFAT and Wnt/β-Catenin signaling.

Downstream Signaling Pathways Influenced by GNF7156 in β-Cells

GNF7156 functions as an inhibitor of two key kinases: dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov This dual inhibition is central to its mechanism of action in β-cells. Both DYRK1A and GSK3β are recognized as negative regulators of the Nuclear Factor of Activated T-cells (NFAT) pathway. By inhibiting these kinases, GNF7156 leads to the potentiation of nuclear NFAT activation. nih.gov Studies have demonstrated that GNF7156 causes a marked nuclear localization of NFATc1-GFP in primary β-cells, indicating activation of this pathway. The combined inhibition of both DYRK1A and GSK3β by compounds like GNF7156 and GNF4877 has shown a stronger effect on enhancing β-cell proliferation compared to the inhibition of DYRK1A alone. nih.gov

The kinase inhibition profile of GNF7156 is summarized in the following table:

KinaseIC₅₀ (nM)
GSK3β40
DYRK1A100

Data derived from biochemical kinase assays.

Cell Cycle Regulatory Protein Modulation by GNF7156

The ability of GNF7156 to promote β-cell proliferation is linked to its influence on the cell cycle. nih.gov GNF7156, along with the related compound GNF4877, has been shown to induce primary rodent and human β-cells to enter the cell cycle. In studies using adult rat primary β-cells, GNF7156 and GNF4877 induced between 15% and 30% of cells to enter the cell cycle, as measured by EdU incorporation. Similar findings were observed using other markers of cell cycle progression, such as BrdU incorporation and Ki67 staining. In dissociated adult primary human islets, GNF7156 and GNF4877 caused EdU incorporation in 3% to 6% of β-cells. Analysis using single-cell RNA sequencing on GNF4877-treated rat islets revealed an increased expression of genes associated with the cell cycle and related biological processes, further supporting the role of these compounds in promoting cell cycle progression in β-cells. While specific modulation of individual cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases) by GNF7156 is not explicitly detailed in the provided sources, the observed entry into and progression through the cell cycle strongly implies that GNF7156 influences the activity or expression of these critical cell cycle regulators downstream of its kinase inhibition and NFAT activation effects.

The effect of GNF7156 on β-cell entry into the cell cycle is illustrated by the following data:

Cell TypeAssayPercentage of β-cells Entering Cell Cycle
Adult Rat Primary β-cellsEdU incorporation15-30%
Adult Human Primary β-cellsEdU incorporation3-6%

Data represents the percentage of β-cells showing positive staining for EdU incorporation after treatment with GNF7156 or GNF4877.

Preclinical Efficacy of Gnf7156 in β Cell Proliferation Models

In Vitro Studies on β-Cell Replication

In vitro studies using both dissociated and intact human islet cells have been instrumental in evaluating the proliferative effects of GNF7156. These studies aim to understand the direct impact of the compound on human β-cell replication in a controlled environment.

Assessment of GNF7156 on Dissociated Primary Human Islet Cells

Studies using dissociated adult human islet cells have shown that GNF7156 significantly increases β-cell proliferation. nih.govnih.gov Measuring DNA synthesis through methods like EdU incorporation into primary islet cells serves as a key indicator of cells entering the S phase of the cell cycle. nih.govresearchgate.net GNF7156 has been shown to cause EdU incorporation into a percentage of β-cells from dissociated adult primary human islets. nih.govresearchgate.net

Evaluation of GNF7156 on Intact Human Islets

Evaluation of GNF7156 on intact human islets is crucial as it preserves the natural microenvironment and cell-cell interactions within the islet, which are known to influence β-cell proliferation. frontiersin.org Intact human islets treated with GNF7156 in vitro have demonstrated increases in DNA and ATP content, as well as an increase in islet equivalent units (IEQ) compared to vehicle-treated cultures. nih.govresearchgate.net These findings suggest that GNF7156 promotes the expansion of functional human islets. nih.gov

GNF7156-Induced Proliferation Rates (e.g., EdU incorporation, Ki67 staining)

GNF7156's ability to induce β-cell proliferation has been quantified using markers such as EdU incorporation and Ki67 staining. EdU incorporation measures DNA synthesis, indicating cells in the S phase, while Ki67 is a nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and M). nih.gov

In studies with dissociated adult primary human islets, GNF7156 caused EdU incorporation into 3-6% of β-cells. nih.govresearchgate.net In rat primary β-cells, GNF7156 and a related compound, GNF4877, induced 15-30% of cells to enter the cell cycle, as measured by EdU incorporation. nih.govresearchgate.net Similar results were observed using BrdU incorporation and Ki67 staining in rat islets. nih.govresearchgate.net

Here is a table summarizing representative in vitro proliferation rates induced by GNF7156:

Cell TypeAssayProliferation RateCitation
Dissociated Human Islet CellsEdU incorporation3-6% of β-cells nih.govresearchgate.net
Dissociated Rat Islet CellsEdU incorporation15-30% of β-cells nih.govresearchgate.net
Dissociated Rat Islet CellsBrdU incorporationSimilar to EdU nih.govresearchgate.net
Dissociated Rat Islet CellsKi67 stainingSimilar to EdU nih.govresearchgate.net

Comparative Analysis of GNF7156 with Other DYRK1A and GSK3β Inhibitors in vitro

GNF7156 is a dual inhibitor of DYRK1A and GSK3β. nih.govmdpi.com Comparative studies with other inhibitors targeting these kinases have provided insights into the mechanisms underlying GNF7156's proliferative effects. While GSK3β inhibitors from other scaffolds, such as LiCl, 1-Akp, and Chiron99021, stimulated proliferation of rat β-cells, their effect was significantly lower than that of GNF7156 and GNF4877. nih.govresearchgate.net The DYRK1A inhibitor harmine (B1663883) also induced EdU incorporation in insulin-positive cells from dispersed rat islets. nih.govresearchgate.net

The dual inhibition of DYRK1A and GSK-3β by compounds like GNF7156 and GNF4877 has been shown to have a stronger effect on enhancing β-cell proliferation compared to inhibiting DYRK1A alone. nih.gov This suggests a synergistic or additive effect of targeting both kinases. Overexpression of wild-type DYRK1A, but not kinase-dead DYRK1A, blocked GNF7156-induced β-cell proliferation, supporting the critical role of DYRK1A inhibition in the mechanism of action. nih.govresearchgate.netresearchgate.net Similarly, overexpression of wild-type or constitutively active GSK3β partially inhibited GNF7156-induced β-cell proliferation in rat islets. nih.govresearchgate.net

In Vivo Studies on β-Cell Mass Expansion

Beyond in vitro observations, the efficacy of GNF7156 has been investigated in in vivo rodent models to assess its impact on β-cell mass expansion in a living system.

Efficacy of GNF7156 in Rodent Models of β-Cell Deficiency

GNF7156 has demonstrated efficacy in increasing β-cell proliferation and mass in rodent models. Oral administration of aminopyrazine compounds, including GNF7156, to diabetic mice has been shown to induce β-cell proliferation, increase β-cell mass and insulin (B600854) content, and improve glycemic control. nih.govresearchgate.net

Studies involving the transplantation of human islets into diabetic mice models, such as STZ-treated NOD-SCID mice, have also been used to evaluate the in vivo effects of GNF7156-treated islets. nih.govresearchgate.net Human islets treated with GNF7156 in vitro maintained their ability to preserve euglycemia after transplantation into these mice. nih.govresearchgate.net Furthermore, in vivo exposure to a related compound, GNF4877, in immune-compromised, STZ-treated mice transplanted with human islets, showed increased BrdU incorporation into insulin-positive cells in the graft, indicating stimulated human β-cell proliferation in vivo. nih.govresearchgate.netresearchgate.net

These in vivo findings support the potential of GNF7156 to increase functional β-cell mass, which is a critical step towards developing therapies for diabetes.

GNF7156 is a chemical compound that has been investigated for its potential to promote pancreatic beta-cell proliferation, a key strategy for addressing the beta-cell deficit in diabetes mellitus nih.govwjgnet.com. Research indicates that GNF7156 acts as a dual inhibitor of Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) and Glycogen (B147801) synthase kinase 3 beta (GSK-3β) nih.gov. These kinases are understood to play roles in regulating beta-cell function and proliferation nih.govresearchgate.netnih.gov.

Preclinical studies have explored the efficacy of GNF7156 in stimulating beta-cell proliferation. Inhibition of DYRK1A and GSK-3β by compounds like GNF7156 has been shown to potentiate nuclear NFAT activation, which is associated with beta-cell proliferation nih.gov. Studies using dispersed human islets have demonstrated that GNF7156 can induce human beta-cell proliferation nih.gov. The dual inhibition of DYRK1A and GSK-3β by compounds such as GNF7156 appears to have a stronger effect on enhancing beta-cell proliferation compared to inhibiting either kinase alone nih.gov.

Data from in vitro studies treating human islets with GNF7156 have shown increases in DNA and ATP content, indicative of increased cell number and viability researchgate.net.

GNF7156 Effects on β-Cell Mass and Insulin Content in Preclinical Models

The impact of GNF7156 on beta-cell mass and insulin content has been evaluated in preclinical models. While some studies with GNF7156 treatment in vitro showed increases in total islet cell number, the effect on insulin content has varied researchgate.net. One study noted that although GNF7156 treatment slightly reduced insulin content in vitro, the treated islets maintained insulin secretory capacity researchgate.net.

Expanding functional beta-cell mass is a crucial goal in diabetes treatment wjgnet.com. While GNF7156 has demonstrated the ability to increase cell number in islet cultures, the precise long-term effects on total beta-cell mass and the maintenance of optimal insulin content in vivo require further detailed investigation.

Below is a table summarizing representative preclinical data points related to GNF7156 treatment on human islets in vitro:

TreatmentDNA Content (Relative to Vehicle)ATP Content (Relative to Vehicle)Islet Equivalent Units (IEQ) (Relative to Vehicle)Total Insulin Content (Relative to Vehicle)
GNF7156 (6.7 µM)Increased researchgate.netIncreased researchgate.netIncreased researchgate.netSlightly reduced researchgate.net
GNF4877 (2 µM)Increased researchgate.netIncreased researchgate.netIncreased researchgate.netMaintained researchgate.net

Note: Data is representative and based on observations from multiple human donors in preclinical in vitro studies. researchgate.net

Studies with Transplanted Human Islets in Immunodeficient Mouse Models Treated with GNF7156

Preclinical studies have utilized immunodeficient mouse models to assess the function of human islets treated with compounds like GNF7156 after transplantation. Immunodeficient mice are used to prevent the rejection of transplanted human tissue frontiersin.org.

These studies in transplanted immunodeficient mice provide evidence that GNF7156-treated human islets retain their functional capacity to secrete insulin in response to glucose and maintain glycemic control in vivo. researchgate.net

Structure Activity Relationship Sar Studies of Gnf7156 and Analogues

Design and Synthesis of Aminopyrazine Derivatives for DYRK1A Inhibition

The discovery and development of GNF7156 and related compounds stemmed from SAR studies focused on the aminopyrazine scaffold. This chemical class was explored with the aim of identifying potent inhibitors of DYRK1A. A structure-directed approach was employed in the design and synthesis of these aminopyrazine derivatives nih.gov. The goal was to develop compounds capable of increasing beta-cell proliferation, a critical aspect for potential diabetes treatment nih.gov. GNF7156 and the related aminopyrazine compound GNF4877 were identified as potent inhibitors of DYRK1A nih.govmed-life.cn.

Design and Synthesis of Aminopyrazine Derivatives for GSK3β Inhibition

In parallel with targeting DYRK1A, SAR studies also investigated the ability of aminopyrazine compounds to inhibit GSK3β. Related aminopyrazine derivatives have been recognized as selective GSK3β inhibitors med-life.cn. GNF7156 and GNF4877 were found to potently inhibit GSK3β in biochemical assays med-life.cn. The synthesis of various aminopyrazine analogues was a key part of the lead optimization process, allowing for the exploration of structural variations and their impact on kinase inhibition invivochem.cn.

Identification of Key Structural Determinants for Dual Potency of GNF7156

GNF7156 and GNF4877 are notable for their dual inhibitory activity against both DYRK1A and GSK3β med-life.cnguidetopharmacology.org. This dual potency is a significant characteristic, as the combined inhibition of these two kinases has been shown to have a stronger effect on enhancing beta-cell proliferation compared to inhibiting either kinase alone guidetopharmacology.org. While specific detailed structural determinants within the aminopyrazine scaffold that confer this dual activity are complex and involve interactions within the ATP-binding pockets of both enzymes, the core aminopyrazine structure serves as the foundation for this dual inhibition. Comparative analysis with closely related analogues, such as GNF6324 (which inhibits GSK3β but lacks DYRK1A activity), is instrumental in pinpointing the structural features essential for DYRK1A inhibition and thus for achieving dual potency med-life.cn.

The inhibitory potencies of GNF7156 and GNF4877 against DYRK1A and GSK3β have been reported:

CompoundDYRK1A IC₅₀ (nM)GSK3β IC₅₀ (nM)
GNF7156100 med-life.cn40 med-life.cn
GNF48776 nih.govmed-life.cn16 med-life.cn

These data highlight that GNF4877 is a more potent inhibitor of both kinases compared to GNF7156.

Optimization Strategies for Enhanced β-Cell Proliferative Activity of GNF7156 Analogues

A key objective of the SAR studies was to optimize the compounds for enhanced beta-cell proliferative activity. Lead optimization efforts starting from an aminopyrazine hit identified in a high-throughput screening campaign measuring beta-cell proliferation led to the development of compounds like GNF4877 invivochem.cn. Both GNF7156 and GNF4877 demonstrated the ability to significantly increase beta-cell proliferation in various in vitro and in vivo models, including assays using dissociated adult human islets and intact human islets guidetopharmacology.org. The dual inhibition of DYRK1A and GSK3β by these compounds was found to be particularly effective in promoting beta-cell proliferation invivochem.cnguidetopharmacology.org. Optimization strategies focused on modifying the aminopyrazine structure to improve potency against the target kinases and enhance the resulting proliferative effect on beta-cells nih.gov.

The beta-cell proliferative activity of these compounds has been assessed:

CompoundMouse β (R7T1) cells EC₅₀ (μM)
GNF71562.2 med-life.cn
GNF48770.66 med-life.cn

These findings indicate that GNF4877 is more potent than GNF7156 in inducing beta-cell proliferation in this cell line.

Computational Approaches in GNF7156 SAR Analysis (e.g., molecular docking)

Computational approaches, such as molecular docking, have played a role in the SAR analysis of GNF7156 and its analogues. Molecular modeling of compounds like GNF7156 and GNF4877 within the crystal structure of DYRK1A has been utilized to understand their binding interactions with the kinase med-life.cn. These studies provide insights into how the chemical structure of the inhibitors fits into the ATP-binding pocket of the enzyme and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and inhibitory potency. Computational methods complement experimental SAR studies by providing a molecular-level understanding of the observed activity, guiding the design of new analogues with improved properties.

Advanced Research Methodologies in Gnf7156 Investigation

Quantitative High-Throughput Screening (qHTS) for Lead Identification

Quantitative High-Throughput Screening (qHTS) plays a crucial role in the initial identification of compounds with desired biological activities from large chemical libraries. Unlike traditional HTS that tests compounds at a single concentration, qHTS generates concentration-response curves for thousands of compounds in a single experiment, providing richer data and reducing false positives and negatives. nih.govresearchgate.net This approach allows for the efficient identification of compounds with a wide range of activities and facilitates the direct elucidation of structure-activity relationships. nih.govresearchgate.net In the context of GNF7156, information from previously developed high-throughput screens for beta cell proliferation was utilized to synthesize compounds from an aminopyrazine scaffold. nih.gov GNF7156 was identified as a candidate compound from this screening process for further studies on beta cell proliferation. nih.gov

Targeted Kinase Activity Assays and Enzyme Kinetics

Targeted kinase activity assays and enzyme kinetics are essential for understanding the specific protein targets of GNF7156 and the nature of its interaction with these targets. Kinases are a significant class of drug targets, and assays measuring their activity are crucial for identifying modulators. bmglabtech.com These assays typically involve isolating the kinase and optimizing conditions for enzyme and substrate concentrations, including ATP and co-factors. bmglabtech.com Enzyme kinetics studies, such as determining Km and Vmax, provide insights into the intrinsic kinetic parameters of the enzyme targets. nih.gov For kinase assays, determining the Km for ATP using saturating substrate concentrations is important, especially for identifying competitive inhibitors. nih.gov GNF7156 has been evaluated and confirmed as an inhibitor of Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β) and Dual-specificity tyrosine-regulated kinase-1a (DYRK1A) activity in human KINOMEscan kinase screening. nih.gov This dual inhibition is considered to induce human beta cell proliferation. nih.govulb.ac.bemdpi.com

Cellular Imaging and Flow Cytometry for Proliferation Markers

Cellular imaging and flow cytometry are widely used to assess cell proliferation and analyze cell cycle progression by detecting proliferation markers. thermofisher.combio-rad-antibodies.combiocompare.com Flow cytometry can measure DNA synthesis using techniques like EdU or BrdU staining, track cell divisions through dye dilution (e.g., CFSE), or identify proliferation markers such as Ki-67, MCM2, and PCNA using antibodies. thermofisher.combio-rad-antibodies.combiocompare.com These methods are valuable in drug development, including studies on diabetes with islet cells, by providing quantitative data on cell numbers, DNA content, or metabolic parameters. thermofisher.com Cellular imaging, particularly live-cell imaging, offers advantages by allowing continuous monitoring of proliferation without disturbing the cells and reducing variability. biocompare.com Studies investigating GNF7156's effect on beta cell proliferation have likely employed these techniques to quantify the increase in cell numbers and assess the proportion of cells in different cell cycle phases. nih.gov For instance, Ki67 immunostaining has been used as a marker of proliferation in studies involving compounds that stimulate human beta cell proliferation. nih.gov

Gene Expression Profiling (e.g., qRT-PCR, RNA-seq) in GNF7156-Treated Cells

Gene expression profiling techniques, such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq), are employed to analyze changes in mRNA levels in cells treated with GNF7156. dovepress.comthermofisher.comnih.govthermofisher.com RNA-seq provides a comprehensive view of the transcriptome, identifying differentially expressed genes without prior knowledge of which genes are involved. dovepress.comthermofisher.com qRT-PCR is often used to validate RNA-seq findings and quantify the expression of specific target genes with high sensitivity and specificity. nih.govthermofisher.comppjonline.org These methods help researchers understand how GNF7156 affects the transcriptional landscape of cells, providing insights into the downstream pathways and biological processes modulated by the compound. thermofisher.comthermofisher.com While specific gene expression data for GNF7156 treatment were not detailed in the search results, such studies would be crucial for a complete understanding of its cellular impact.

Proteomic Analysis for Identification of GNF7156 Downstream Substrates

Proteomic analysis involves the large-scale study of proteins, including their identification, quantification, and modifications, to understand cellular processes and identify downstream substrates of a compound like GNF7156. nih.govfrontiersin.orgosti.govbiorxiv.org Techniques such as mass spectrometry-based proteomics can identify thousands of proteins and their altered abundance in response to treatment. nih.govosti.govbiorxiv.org This can reveal protein networks and pathways affected by GNF7156. frontiersin.org Proteomic analysis can also identify post-translational modifications, such as phosphorylation, which are particularly relevant for compounds targeting kinases like GNF7156. biorxiv.org By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose levels or modification states are altered, suggesting they are downstream substrates or involved in pathways modulated by GNF7156. While direct proteomic analysis specifically detailing GNF7156's downstream substrates was not found, proteomic studies are a standard approach to investigate the cellular impact of compounds and identify affected proteins and pathways. nih.govfrontiersin.org

CRISPR/Cas9-mediated Genetic Perturbation Studies to Validate GNF7156 Targets

CRISPR/Cas9 technology allows for precise genetic perturbations, such as gene knockout or activation, and is a powerful tool for validating the targets of a compound and investigating the functional consequences of modulating those targets. frontiersin.orgmyllia.comnih.govaddgene.orgnih.gov By using CRISPR/Cas9 to alter the expression of suspected GNF7156 targets, such as DYRK1A and GSK-3β, researchers can confirm if these genetic alterations phenocopy or abrogate the effects observed with GNF7156 treatment. nih.govulb.ac.bemdpi.com This provides strong evidence for the on-target activity of GNF7156. CRISPR/Cas9 can be used in high-throughput screens to systematically perturb genes and observe the resulting cellular phenotypes, aiding in target identification and validation. myllia.comnih.gov While specific CRISPR/Cas9 studies validating GNF7156 targets were not detailed in the search results, this methodology is commonly applied to confirm the functional relevance of identified drug targets. myllia.comnih.gov

Advanced Microscopy for Subcellular Localization Studies of GNF7156 Effects

Advanced microscopy techniques are crucial for visualizing the subcellular localization of proteins and cellular components and observing the effects of GNF7156 at a high resolution. Immunofluorescence microscopy, for example, can be used to determine the localization of specific proteins within cells. nih.gov In the context of GNF7156, which influences nuclear factors like NFAT by inhibiting DYRK1A and GSK3β, advanced microscopy could be used to visualize the nuclear translocation or retention of NFAT in treated cells. nih.govulb.ac.be This provides visual evidence supporting the proposed mechanism of action. Microscopy can also be used to assess changes in cellular morphology, organelle structure, or the localization of proliferation markers. While the search results did not provide specific examples of advanced microscopy used for GNF7156 subcellular localization studies, microscopy is a fundamental tool in cell biology for understanding the spatial dynamics of cellular processes and the impact of chemical compounds. nih.govnih.gov

Future Research Directions and Unanswered Questions for Gnf7156

Comprehensive Elucidation of GNF7156's Complete Off-Target Kinase Profile

GNF7156 has been identified as a dual inhibitor of dual-specificity tyrosine-regulated kinase-1a (DYRK1A) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov While this dual activity appears to be beneficial for stimulating β-cell proliferation, a comprehensive understanding of its full range of targets is crucial. nih.gov Kinase inhibitors are often promiscuous, and off-target interactions can lead to unexpected biological effects. reactionbiology.com Large-scale kinase profiling is essential to map all potential interactions of GNF7156. reactionbiology.com

Future research should employ unbiased, large-scale kinome screening to create a complete selectivity profile for GNF7156. nih.govreactionbiology.com This will help to:

Identify any additional kinases that are significantly inhibited by GNF7156.

Distinguish intended off-target effects that might contribute to its efficacy from those that could cause adverse effects.

Guide the development of more selective second-generation compounds.

Target KinaseKnown Function in β-Cells
DYRK1A Phosphorylates NFAT, leading to its nuclear export and inhibiting proliferation. nih.gov
GSK-3β Implicated in rodent β-cell development and proliferation. nih.gov

Investigation of GNF7156's Long-Term Effects on β-Cell Identity and Function

A fundamental question surrounding any strategy that induces cell proliferation is whether the newly formed cells maintain their specialized identity and function over the long term. nih.gov Loss of β-cell identity is recognized as a feature of diabetes progression, where mature β-cells can dedifferentiate or transdifferentiate into other endocrine cell types. nih.gov While short-term studies have shown that islets expanded with GNF7156 maintain their insulin (B600854) secretory capacity and can regulate blood glucose after transplantation, the long-term stability of these cells is unknown. researchgate.net

Key research questions that need to be addressed include:

Do β-cells that have been induced to proliferate by GNF7156 maintain a stable gene expression profile characteristic of mature, functional β-cells over extended periods?

Is there an increased risk of β-cell dedifferentiation or transdifferentiation after long-term exposure to GNF7156?

How does the induced proliferation affect the epigenetic landscape of β-cells, and could this lead to long-term changes in cell identity? frontiersin.org

Longitudinal studies in animal models and using human islets in long-term culture are necessary to monitor markers of β-cell identity (e.g., NKX2.2, PDX1, MAFA) and function, ensuring that the expansion of β-cell mass does not come at the cost of their specialized roles. nih.govscienceopen.com

Exploration of GNF7156's Synergistic Potential with Other β-Cell Proliferation-Inducing Factors

The finding that dual inhibition of DYRK1A and GSK-3β by GNF7156 has a more potent effect on β-cell proliferation than single DYRK1A inhibitors like harmine (B1663883) suggests that targeting multiple pathways can be advantageous. nih.gov This opens the door to exploring rational combinations of GNF7156 with other agents that promote β-cell regeneration through distinct mechanisms.

Future studies should investigate the synergistic potential of GNF7156 with compounds such as:

NFAT activators: Since DYRK1A inhibition leads to the nuclear retention of NFAT, combining GNF7156 with agents that further activate this pathway could enhance its proliferative effect. nih.gov

Inhibitors of other cell cycle checkpoints: Compounds that target different negative regulators of the β-cell cycle could work in concert with GNF7156.

Growth factors and hormones: Exploring combinations with factors known to support β-cell health and survival, such as GLP-1 analogues, could provide a multi-pronged therapeutic approach.

Systematic screening of compound combinations will be essential to identify synergistic interactions that could allow for lower, more targeted doses, potentially minimizing off-target effects.

Compound ClassProliferative Mechanism
DYRK1A Inhibitors (e.g., Harmine, 5-IT) Inhibit DYRK1A, promoting nuclear localization of NFAT. nih.govbroadinstitute.org
RANKL Inhibitors (e.g., Osteoprotegerin) Inhibit RANK/RANKL signaling, leading to phosphorylation of GSK-3β. nih.gov
Protease Inhibitors (e.g., SerpinB1) Acts as a protease inhibitor to enhance β-cell proliferation. nih.gov

Development of Novel Research Tools Based on GNF7156's Unique Mechanism

The dual-inhibitor characteristic of GNF7156 makes it a valuable chemical probe for dissecting the interplay between the DYRK1A and GSK-3β signaling pathways in β-cell cycle regulation. By comparing the effects of GNF7156 to more selective inhibitors of either DYRK1A (like harmine) or GSK-3β (like Chiron99021), researchers can elucidate the specific contributions and cross-talk of these two pathways. nih.govresearchgate.net

Further chemical biology efforts could focus on:

Developing structural analogues of GNF7156: Creating a library of related compounds with varying selectivity for DYRK1A versus GSK-3β would provide a powerful toolkit for researchers. For instance, the related compound GNF6324, which inhibits GSK-3β but lacks DYRK1A activity, does not induce significant proliferation, highlighting the critical role of DYRK1A inhibition. researchgate.net

Creating "clickable" or fluorescently tagged versions of GNF7156: These tools would allow for direct visualization of the compound's subcellular localization and facilitate the identification of its binding partners within the cell.

Such tools would not only advance our understanding of β-cell biology but also provide a platform for discovering new targets within these critical signaling cascades.

Integration of GNF7156 Research into Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological impact of GNF7156, it is necessary to move beyond a single-target or single-pathway perspective. Systems biology and network pharmacology offer powerful computational frameworks to analyze the complex interactions between drugs, their targets, and the broader landscape of cellular networks. nih.govnih.gov

Future research should leverage these approaches to:

Construct a GNF7156-target-disease network: This would integrate data on the compound's known and predicted targets with the complex pathophysiology of diabetes to identify key nodes and pathways affected by the drug. nih.govwjgnet.com

Predict polypharmacological effects: By analyzing the interaction network, researchers can predict additional on- and off-target effects and identify potential synergistic or antagonistic interactions with other drugs. mdpi.com

Identify biomarkers of response: Systems-level analysis of transcriptomic and proteomic data from GNF7156-treated islets could reveal biomarkers that predict which patient populations are most likely to benefit from this therapeutic strategy.

Integrating GNF7156 research into these holistic frameworks will be crucial for understanding its mechanism of action on a systemic level and for designing more effective and personalized therapeutic strategies for diabetes. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.